E-2078 - 103613-84-9

E-2078

Catalog Number: EVT-364237
CAS Number: 103613-84-9
Molecular Formula: C50H81N15O9
Molecular Weight: 1036.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

E-2078, chemically known as N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide, is a synthetic analog of the naturally occurring opioid peptide dynorphin A (1-8) [, , , , ]. E-2078 exhibits high stability against enzymatic degradation, making it a valuable tool for in vitro and in vivo research []. In scientific research, E-2078 serves as a pharmacological tool to investigate the functions of the kappa-opioid receptor system [, , , , , , , , , ].

Dynorphin A (1-8)

  • Relevance: Dynorphin A (1-8) is the parent peptide from which E-2078 was derived [, ]. E-2078 has modifications at its N- and C-termini and a D-Leu substitution to increase its stability and potentially enhance its ability to cross the blood-brain barrier [, ].

[D-Ala2,Met5]-Enkephalinamide

  • Relevance: This enkephalin analog was used in studies exploring the interaction between the enkephalinergic and dynorphinergic systems []. Researchers found that [D-Ala2,Met5]-Enkephalinamide attenuated stress-induced behavioral changes in mice, and this attenuation was blocked by E-2078, suggesting an interaction between the methionine-enkephalinergic and dynorphinergic systems [].

[D-Ala2,D-Leu5]-Enkephalin

  • Relevance: This enkephalin analog was used alongside E-2078 to study the potential interactions between different opioid systems []. Unlike the effects observed with [D-Ala2,Met5]-Enkephalinamide, [D-Ala2,D-Leu5]-Enkephalin's effects were not altered by E-2078, suggesting that the dynorphinergic system may not directly interact with the leucine-enkephalinergic pathway [].

Morphine

    Naloxone

    • Relevance: Naloxone is frequently utilized to investigate the involvement of opioid receptors in the actions of E-2078 [, , , , ]. If naloxone blocks or reverses an effect of E-2078, it supports the conclusion that E-2078 is acting via opioid receptors [, , , , ].

    Nor-binaltorphimine (nor-BNI)

    • Relevance: Nor-binaltorphimine is employed to determine if the effects observed with E-2078 are specifically mediated by kappa-opioid receptors [, , , ]. If nor-BNI blocks an effect of E-2078, it provides evidence for the involvement of kappa receptors [, , , ].

    U-50,488H

    • Relevance: U-50,488H serves as a comparative kappa agonist to E-2078 in studies examining the behavioral effects and receptor mechanisms underlying opioid action, specifically related to reward and aversion [, , ].

    U-62,066E

    • Relevance: Similar to U-50,488H, U-62,066E was used as a reference kappa agonist alongside E-2078 to characterize the pharmacological properties of kappa receptor activation [].

    Ebiratide

    • Relevance: Ebiratide was studied alongside E-2078 to understand the transport mechanisms of basic peptides across the blood-brain barrier [, ]. Both compounds were found to be internalized by brain capillaries via adsorptive-mediated endocytosis, a process involving the interaction of positively charged peptides with negatively charged cell surface molecules [, ].
    • Relevance: 001-C8 and E-2078 were both found to be internalized by cells via adsorptive-mediated endocytosis [, , ]. This suggests that E-2078's ability to cross the blood-brain barrier might be related to this endocytotic pathway [, , ].

    Poly-L-lysine

    • Relevance: Poly-L-lysine is used as a prototypical compound for understanding adsorptive-mediated endocytosis. Like E-2078, poly-L-lysine can inhibit the uptake of other basic peptides, suggesting a common uptake pathway [, , ].

    Protamine

    • Relevance: Protamine, another polycationic molecule, is used alongside E-2078 to examine the properties of adsorptive-mediated endocytosis [, , ]. Both compounds inhibit this uptake pathway, indicating that E-2078 may share a similar endocytosis mechanism [, , ].

    Dansylcadaverine

    • Relevance: Dansylcadaverine is used in several studies to inhibit endocytosis [, , , ]. The fact that it also affects the uptake of E-2078 provides further support for the involvement of an endocytotic mechanism in E-2078's cellular entry [, , , ].
    Overview

    (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) is a synthetic analog of the naturally occurring opioid peptide dynorphin A, specifically the truncated form known as dynorphin A (1-8). This compound is designed to enhance the pharmacological properties of dynorphin A by modifying specific amino acid residues. Dynorphin A itself is an endogenous opioid peptide that primarily activates the kappa-opioid receptor, and plays a significant role in pain modulation, stress response, and various neurophysiological processes. The modifications in this compound aim to improve receptor binding affinity and selectivity, potentially leading to therapeutic applications in pain management and neuroprotection.

    Source and Classification

    Dynorphin A (1-8) is derived from the precursor protein prodynorphin through proteolytic cleavage. The specific modifications in (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) involve the methylation of the first tyrosine and arginine residues, as well as substitution of leucine with D-leucine and the addition of an ethylamide group at the C-terminus. This compound falls under the classification of opioid peptides and is categorized as a kappa-opioid receptor agonist.

    Synthesis Analysis

    The synthesis of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) typically follows solid-phase peptide synthesis techniques. Key steps include:

    1. Amino Acid Coupling: Individual amino acids are sequentially coupled on a solid support using coupling reagents such as HBTU or DIC.
    2. Modification: Specific residues are modified post-synthesis; for instance, N-methylation can be achieved using N-methylation agents like iodomethane.
    3. Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified through high-performance liquid chromatography (HPLC) to achieve high purity levels.

    Technical details regarding purification methods often involve reversed-phase HPLC, which separates peptides based on hydrophobicity, ensuring that only correctly synthesized peptides are retained.

    Molecular Structure Analysis

    The molecular structure of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) can be represented by its amino acid sequence:

    N Me Tyr Gly Gly Phe D Leu NH Et\text{N Me Tyr Gly Gly Phe D Leu NH Et}

    This structure exhibits a helical conformation in solution, particularly when bound to kappa-opioid receptors. Structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the conformational dynamics of the peptide in both free and receptor-bound states.

    Chemical Reactions Analysis

    The chemical reactions involved in synthesizing (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) primarily include:

    1. Peptide Bond Formation: The formation of peptide bonds during synthesis involves nucleophilic attack by the amine group of one amino acid on the carbonyl carbon of another.
    2. Methylation Reactions: N-methylation involves a nucleophilic substitution reaction where an amine group reacts with a methylating agent.
    3. Cleavage Reactions: Cleavage from the resin involves acid-catalyzed hydrolysis of ester bonds formed during solid-phase synthesis.

    These reactions are crucial for achieving the desired modifications that enhance biological activity.

    Mechanism of Action

    (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) primarily acts as an agonist at kappa-opioid receptors. The mechanism involves:

    1. Receptor Binding: The compound binds to kappa-opioid receptors with high affinity due to structural modifications that stabilize its interaction.
    2. Signal Transduction: Upon binding, it activates intracellular signaling pathways mediated by G proteins, leading to inhibition of adenylate cyclase activity and modulation of neurotransmitter release.
    3. Physiological Effects: Activation results in analgesic effects, modulation of mood, and potential neuroprotective properties.

    Data from binding assays indicate that this modified compound exhibits improved potency compared to unmodified dynorphin A.

    Physical and Chemical Properties Analysis

    The physical and chemical properties of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) include:

    • Molecular Weight: Approximately 1000 Da.
    • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
    • Stability: Stability can vary depending on environmental factors such as pH and temperature; generally stable under physiological conditions.

    Characterization techniques such as mass spectrometry provide precise molecular weight determination, while NMR spectroscopy can elucidate conformational details.

    Applications

    The scientific uses of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) encompass:

    • Pain Management: Potential application in developing analgesics due to its kappa-opioid receptor agonism.
    • Neuroscience Research: Used in studies investigating opioid receptor signaling pathways and their implications in addiction and mood disorders.
    • Pharmacological Studies: Serves as a tool compound for exploring receptor-ligand interactions and developing new therapeutic agents targeting opioid receptors.

    Properties

    CAS Number

    103613-84-9

    Product Name

    (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8)

    IUPAC Name

    (2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide

    Molecular Formula

    C50H81N15O9

    Molecular Weight

    1036.3 g/mol

    InChI

    InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1

    InChI Key

    JENWDDCMEATQSR-ONSKYXJOSA-N

    SMILES

    CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC

    Synonyms

    1-N-Me-Tyr(1)-7-N-Me-Arg-8-N-Et-LeuNH2-dynorphin (1-8)
    dynorphin (1-8), N-Me-Tyr(1)-N-Me-Arg(7)-N-Et-LeuNH2(8)-
    dynorphin (1-8), N-methyltyrosyl(1)-N-methylarginyl(7)-N-ethylleucinamide(8)-
    E 2078
    E-2078
    N-Me-Tyr-Gly-Gly-Phe-Leu-Arg-N-Me-Arg-Leu-NH-C2H5
    N-methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide

    Canonical SMILES

    CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC

    Isomeric SMILES

    CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.